N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide
Overview
Description
N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide, also known as NENH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. NENH is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 248-250°C.
Mechanism of Action
The mechanism of action of N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide can inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor growth and metastasis. N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has also been shown to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to have a range of biochemical and physiological effects in various systems. In cancer cells, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In inflammatory cells, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In bacterial cells, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to disrupt the cell membrane, leading to cell death.
Advantages and Limitations for Lab Experiments
N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide also has some limitations, including its low water solubility and potential toxicity at high concentrations. Careful consideration of the concentration and exposure time is required to ensure that the results obtained from lab experiments are reliable and reproducible.
Future Directions
There are several future directions for research on N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide, including the development of more efficient synthesis methods, the investigation of its potential use as a drug, and the exploration of its applications in material science. In medicine, further studies are needed to determine the optimal dosage and administration route for N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide and to investigate its potential use in combination with other drugs. In agriculture, more research is needed to determine the efficacy of N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide as a pesticide and to investigate its potential impact on non-target organisms. In material science, further studies are needed to explore the properties of materials synthesized from N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide and to investigate their potential applications in various fields.
Scientific Research Applications
N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. In agriculture, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been investigated for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide has been used as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
N-[(E)-1-naphthalen-2-ylethylideneamino]pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-13(20-21-18(22)17-7-4-10-19-12-17)15-9-8-14-5-2-3-6-16(14)11-15/h2-12H,1H3,(H,21,22)/b20-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVCGZCGKBSQSD-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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